
2,4-Bis(trifluoromethyl)benzaldehyde
Overview
Description
2,4-Bis(trifluoromethyl)benzaldehyde: is an organic compound with the molecular formula C9H4F6O . It is characterized by the presence of two trifluoromethyl groups attached to a benzaldehyde core. This compound is known for its high reactivity and is widely used as a building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: One common method involves the Friedel-Crafts acylation of benzene derivatives with trifluoromethyl ketones, followed by oxidation to form the aldehyde group.
Reduction of Nitro Compounds: Another method includes the reduction of nitro compounds followed by formylation to introduce the aldehyde group.
Industrial Production Methods: Industrial production often involves multi-step synthesis starting from readily available precursors. The process typically includes halogenation, nitration, and reduction steps under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,4-Bis(trifluoromethyl)benzaldehyde can undergo oxidation reactions to form carboxylic acids.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium tetrahydroborate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium tetrahydroborate in methanol at 0-25°C.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: 2,4-Bis(trifluoromethyl)benzoic acid.
Reduction: 2,4-B
Biological Activity
2,4-Bis(trifluoromethyl)benzaldehyde (CAS Number: 59664-42-5) is an aromatic aldehyde characterized by two trifluoromethyl groups attached to a benzaldehyde backbone. This compound has garnered interest in medicinal chemistry due to its unique electronic properties and potential biological activities. The trifluoromethyl groups enhance the reactivity of the aldehyde moiety, making it a valuable building block for synthesizing various bioactive compounds.
- Molecular Formula : C9H4F6O
- Molecular Weight : 238.12 g/mol
- Structure : The compound features a planar structure with sp² hybridization, contributing to its reactivity in organic synthesis.
Medicinal Chemistry
Research indicates that this compound is utilized in synthesizing various pharmaceuticals, particularly those targeting central nervous system disorders. Notably, derivatives of this compound have been explored as inhibitors of prolyl-specific oligopeptidase (POP), an enzyme implicated in several neurological conditions such as Alzheimer's disease and schizophrenia.
Case Study: POP Inhibition
A recent study synthesized thiosemicarbazone derivatives from this compound and evaluated their inhibitory effects on POP:
- Compounds Tested : Various thiosemicarbazones derived from this compound.
- IC50 Values : The most active compound exhibited an IC50 of 10.14 ± 0.72 μM, indicating significant inhibitory potential against POP.
- Kinetic Studies : The kinetic analysis revealed competitive inhibition with a Ki value of 13.66 ± 0.0012 μM, suggesting effective binding within the enzyme's active site .
Synthesis and Reactivity
The aldehyde functionality of this compound allows it to undergo various chemical reactions, including:
- Formation of Schiff Bases : Condensation reactions with primary amines yield Schiff bases that have diverse applications in catalysis and material science.
- Reactivity with N-Heterocyclic Carbenes : Studies have shown that the compound can participate in umpolung reactions when reacted with N-heterocyclic carbenes, leading to the generation of new carbon frameworks .
Summary of Findings
The biological activity of this compound highlights its potential as a versatile compound in medicinal chemistry:
Property | Value |
---|---|
Molecular Formula | C9H4F6O |
IC50 (for POP inhibition) | 10.14 ± 0.72 μM |
Ki (for POP inhibition) | 13.66 ± 0.0012 μM |
Toxicity | Causes skin and eye irritation |
Scientific Research Applications
Enzyme Inhibition Studies
Recent studies have highlighted the potential of 2,4-bis(trifluoromethyl)benzaldehyde derivatives as inhibitors of prolyl-specific oligopeptidase (POP), an enzyme implicated in various neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Case Study : A study evaluated thiosemicarbazone derivatives based on this compound, demonstrating significant inhibitory activity with IC50 values ranging from 10.14 to 41.73 µM . The most active compound exhibited competitive inhibition with a Ki value of 13.66 µM.
Cholinesterase Inhibition
The compound has also been investigated for its ability to inhibit cholinesterase enzymes, which are crucial targets in the treatment of Alzheimer's disease.
- Findings : Hydrazones derived from 4-(trifluoromethyl)benzohydrazide showed dual inhibition of acetylcholinesterase and butyrylcholinesterase with IC50 values between 46.8 µM and 881.1 µM . This indicates that modifications involving this compound can lead to promising therapeutic agents.
Material Science Applications
In material science, this compound is utilized as a building block for synthesizing various polymers and materials due to its unique electronic properties imparted by the trifluoromethyl groups.
- Application Example : It has been employed in the synthesis of poly(4-vinylpyridine) derivatives that exhibit enhanced thermal stability and solubility characteristics .
Data Tables
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2,4-Bis(trifluoromethyl)benzaldehyde with high purity?
- Methodology : Direct trifluoromethylation of substituted benzaldehydes using reagents like trifluoromethyl iodide (CF₃I) under reflux with a base (e.g., K₂CO₃) is a common approach. Alternative routes include halogenation followed by cross-coupling reactions. Purification via continuous flow reactors or recrystallization improves yield and purity .
- Key Considerations : Monitor reaction progress using TLC or GC-MS. Optimize solvent choice (e.g., DMF or THF) and temperature to minimize side products.
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound and its intermediates?
- NMR : ¹⁹F NMR is critical for confirming trifluoromethyl group positions (δ ~ -60 to -70 ppm). ¹H NMR reveals aldehyde proton resonance (δ ~10 ppm) and aromatic splitting patterns .
- IR : Strong carbonyl (C=O) stretch near 1700 cm⁻¹ and C-F vibrations (1100–1250 cm⁻¹) confirm functional groups .
- MS : High-resolution MS (HRMS) validates molecular weight (C₉H₄F₆O, MW 242.12) and isotopic patterns .
Q. What are the common nucleophilic and electrophilic reactions involving this compound in organic synthesis?
- Nucleophilic Additions : Reacts with Grignard reagents or hydrides (e.g., NaBH₄) to form alcohols.
- Electrophilic Substitutions : The electron-withdrawing CF₃ groups activate the aldehyde for Wittig reactions or condensations (e.g., Knoevenagel) to form α,β-unsaturated carbonyls .
- Cross-Coupling : Suzuki-Miyaura coupling with boronic acids to diversify aromatic substituents .
Advanced Research Questions
Q. How does the presence of two trifluoromethyl groups influence the electronic and steric properties of benzaldehyde derivatives in catalytic processes?
- Electronic Effects : The strong electron-withdrawing nature of CF₃ groups reduces electron density at the aldehyde, enhancing electrophilicity and stabilizing enolate intermediates. This facilitates asymmetric catalysis (e.g., N-heterocyclic carbene-mediated reactions) .
- Steric Effects : The bulky CF₃ groups impose steric hindrance, affecting regioselectivity in nucleophilic attacks. Computational studies (DFT) predict preferred reaction pathways .
Q. What strategies are effective in resolving contradictory data when analyzing reaction mechanisms involving this compound?
- Isotopic Labeling : Use ¹³C-labeled aldehyde (e.g., ¹³CHO) to track bond formation/cleavage via NMR coupling constants (e.g., ²JC–OH = 3.23 Hz in Breslow intermediates) .
- Kinetic Studies : Compare reaction rates under varying conditions (solvent, temperature) to distinguish competing mechanisms.
- Cross-Validation : Combine experimental data (e.g., X-ray crystallography) with computational modeling (MD simulations) .
Q. What computational methods are used to model the reactivity of this compound in organocatalytic reactions?
- DFT Calculations : Predict transition states and energy barriers for carbene-mediated reactions (e.g., Breslow intermediate formation).
- Molecular Dynamics (MD) : Simulate solvent effects and steric interactions in asymmetric synthesis.
- NBO Analysis : Quantify electronic effects of CF₃ groups on charge distribution .
Q. How should researchers handle safety concerns and potential hazards when working with this compound in the laboratory?
- Safety Protocols : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation or skin contact due to uncharacterized toxicity .
- First Aid : For skin contact, wash immediately with soap/water; for eye exposure, flush with water for 15+ minutes and consult a physician .
- Storage : Keep under inert gas (Ar) in airtight containers at ambient temperatures to prevent degradation .
Properties
IUPAC Name |
2,4-bis(trifluoromethyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F6O/c10-8(11,12)6-2-1-5(4-16)7(3-6)9(13,14)15/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRCWXOCZIUZBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371124 | |
Record name | 2,4-Bis(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59664-42-5 | |
Record name | 2,4-Bis(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Bis(trifluoromethyl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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